molecular formula C13H20N2O2 B11870237 5,6-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-amine CAS No. 87664-96-8

5,6-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-amine

Cat. No.: B11870237
CAS No.: 87664-96-8
M. Wt: 236.31 g/mol
InChI Key: WEKOSOWOEKZYCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-amine is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-amine typically involves multiple steps. One common method includes the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline core via Pomeranz–Fritsch–Bobbitt cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

Scientific Research Applications

5,6-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is known to affect various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

87664-96-8

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

5,6-dimethoxy-2,3-dimethyl-3,4-dihydro-1H-isoquinolin-8-amine

InChI

InChI=1S/C13H20N2O2/c1-8-5-9-10(7-15(8)2)11(14)6-12(16-3)13(9)17-4/h6,8H,5,7,14H2,1-4H3

InChI Key

WEKOSOWOEKZYCH-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(CN1C)C(=CC(=C2OC)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.